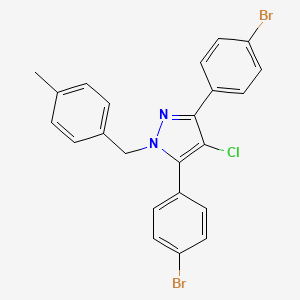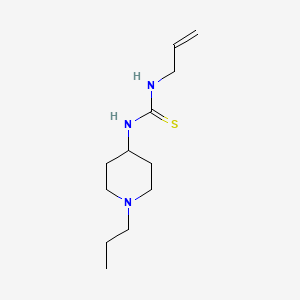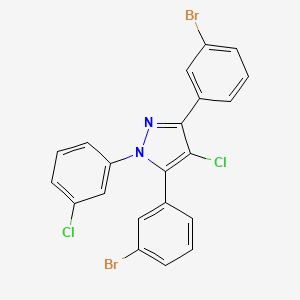
3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and methylbenzyl groups attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions
Formation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Chlorination: The chlorination at the 4 position is typically done using thionyl chloride or phosphorus pentachloride.
Methylbenzyl Substitution: The final step involves the substitution of a methylbenzyl group, which can be introduced using Friedel-Crafts alkylation with methylbenzyl chloride in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the bromine or chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrazoles with different functional groups replacing bromine or chlorine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various substitution patterns and the study of electronic effects in pyrazole derivatives.
Biology
In biological research, this compound can be used to study the interaction of pyrazole derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Medicine
Potential medicinal applications include the development of anti-inflammatory, anti-cancer, or antimicrobial agents. The presence of multiple halogen atoms and the pyrazole ring can enhance the biological activity of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the pyrazole ring can facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-bis(4-bromophenyl)-4-phenyl-1H-pyrazole
- 3,5-bis(4-chlorophenyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-fluorophenyl)-4-chloro-1H-pyrazole
Uniqueness
Compared to similar compounds, 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole is unique due to the combination of bromine, chlorine, and methylbenzyl groups. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H17Br2ClN2 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H17Br2ClN2/c1-15-2-4-16(5-3-15)14-28-23(18-8-12-20(25)13-9-18)21(26)22(27-28)17-6-10-19(24)11-7-17/h2-13H,14H2,1H3 |
Clé InChI |
ZQQZSBXSVIJKGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10931578.png)

![(8-Methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether](/img/structure/B10931594.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10931596.png)
![N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931598.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10931599.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10931607.png)
![6-cyclopropyl-1-propyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931611.png)

![N-(3,5-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931635.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931646.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10931648.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10931656.png)
